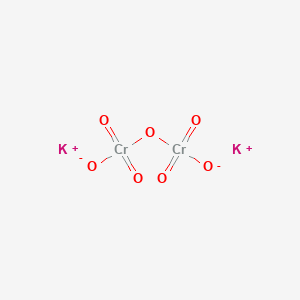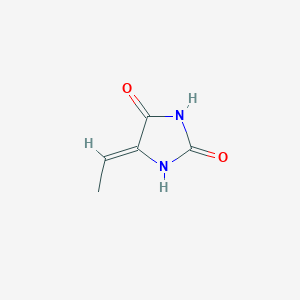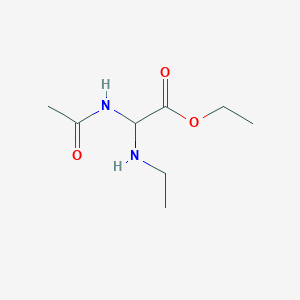
N-(piridin-4-ilmetil)ciclohexanamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the condensation of pyridine derivatives with other chemical entities. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Similarly, Schiff base ligands with pyridine rings have been synthesized and characterized, indicating the versatility of pyridine derivatives in forming various compounds .
Molecular Structure Analysis
The molecular structures of compounds containing pyridine and cyclohexane rings have been studied extensively. For example, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows effective conformations between the pyridine rings and the bridging cyclohexane rings . The Schiff base ligand mentioned earlier also adopts a chair conformation with the pyridine rings linked at equatorial positions .
Chemical Reactions Analysis
The reactivity of pyridine-containing compounds can be diverse. For instance, cyclometalated Pd(II) and Ir(III) complexes with pyridine ligands have been used in luminescent properties and catalytic applications, such as in oxidation/Suzuki coupling reactions . This demonstrates the potential of pyridine derivatives to participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be predicted using computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods have been used to characterize the spectroscopic properties of compounds like PY4DA and 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole . Additionally, the antimicrobial activity of some pyridine derivatives has been studied, indicating their potential biological relevance .
Aplicaciones Científicas De Investigación
Agentes anticancerígenos
“N-(piridin-4-ilmetil)ciclohexanamina” se ha identificado como un posible agente anticancerígeno. Se ha utilizado en el diseño de derivados que actúan como inhibidores del receptor de dominio de inserción de quinasa (KDR), una tirosina quinasa receptora . KDR se ha identificado como un objetivo prometedor para nuevos agentes anticancerígenos .
Diseño de fármacos y selección virtual
Este compuesto se ha utilizado en el diseño de novo de fármacos y la selección virtual de posibles inhibidores de KDR . El flujo de trabajo desarrollado podría aplicarse al diseño de novo de fármacos y la selección virtual de posibles inhibidores de KDR, y utilizar compuestos de impacto para optimizar y diseñar aún más nuevos inhibidores potenciales de KDR .
Síntesis de compuestos de alto peso molecular
“this compound” se puede utilizar en la síntesis de compuestos de alto peso molecular . Se puede utilizar para la fabricación a granel, abastecimiento y adquisiciones .
Ciencia analítica de separación
Los polímeros de ciclodextrina, que son similares en estructura a “this compound”, se han utilizado en la ciencia analítica de separación . Se han utilizado para formar polímeros vivos .
Ciencia de los materiales
Los polímeros de ciclodextrina también han encontrado aplicaciones en la ciencia de los materiales . Poseen funciones únicas y propiedades físicas y químicas que están ausentes en las moléculas de ciclodextrina individuales
Safety and Hazards
While specific safety and hazard information for N-(pyridin-4-ylmethyl)cyclohexanamine is not available in the search results, it’s always important to handle chemical compounds with care. Users should refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h6-9,12,14H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAPGRIUVWGKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355153 | |
| Record name | N-[(Pyridin-4-yl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128802-98-2 | |
| Record name | N-[(Pyridin-4-yl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






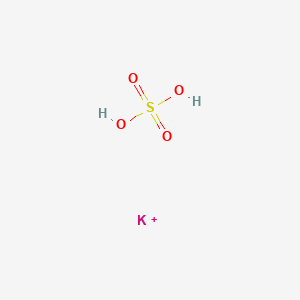

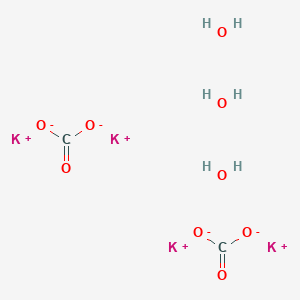
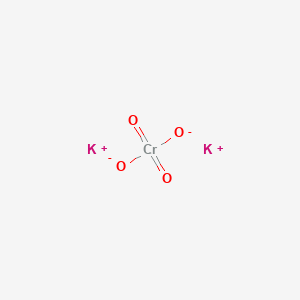
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
